Product packaging for 3-(aminomethyl)-N-methylbenzenesulfonamide(Cat. No.:CAS No. 808761-43-5)

3-(aminomethyl)-N-methylbenzenesulfonamide

Número de catálogo: B1284780
Número CAS: 808761-43-5
Peso molecular: 200.26 g/mol
Clave InChI: FMVLDCBNRZZNPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-(Aminomethyl)-N-methylbenzenesulfonamide (CAS 808761-43-5) is a chemical compound supplied for research and development purposes. With the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol, this sulfonamide derivative is characterized by a minimum purity of 98% . The compound features both a sulfonamide group with an N-methyl substituent and a separate aminomethyl functional group on the benzene ring, a structure that can serve as a versatile intermediate in organic synthesis and medicinal chemistry research . As a building block, it can be used in the exploration of new chemical entities, particularly in the development of sulfonamide-based compounds. Sulfonamides are a class of compounds with a broad range of researched applications. For instance, structurally similar benzenesulfonamide derivatives have been investigated as intermediates in industrial applications and as key components in the structure-based design of inhibitors for biological targets, such as the METTL3-METTL14 RNA methyltransferase complex . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle the material with appropriate care and refer to the associated Safety Data Sheet (MSDS) for safe handling and storage instructions. It is recommended to store the compound in a dry and sealed environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2S B1284780 3-(aminomethyl)-N-methylbenzenesulfonamide CAS No. 808761-43-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(aminomethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVLDCBNRZZNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588470
Record name 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808761-43-5
Record name 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Aminomethyl N Methylbenzenesulfonamide and Its Derivatives

Direct Synthetic Routes for 3-(aminomethyl)-N-methylbenzenesulfonamide

Direct synthetic routes to this compound typically involve the construction of the key sulfonamide bond and the introduction of the aminomethyl group in a sequential manner. A common starting material is a substituted benzene (B151609) ring that can be readily functionalized.

One plausible, though not explicitly detailed in the provided search results for this specific molecule, synthetic pathway could begin with 3-cyanobenzenesulfonyl chloride. The synthesis would proceed through the following key steps:

Sulfonamidation: Reaction of 3-cyanobenzenesulfonyl chloride with methylamine (B109427) (CH₃NH₂) would form N-methyl-3-cyanobenzenesulfonamide. This reaction is a standard method for creating the sulfonamide linkage.

Reduction of the Nitrile: The cyano group (-CN) can then be reduced to an aminomethyl group (-CH₂NH₂). This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This direct approach allows for the efficient assembly of the target molecule from commercially available starting materials. The yields and specific reaction conditions would need to be optimized for large-scale production.

Strategic Approaches to Benzenesulfonamide (B165840) Scaffold Functionalization

Functionalization of a pre-existing benzenesulfonamide scaffold offers a versatile strategy for creating a diverse library of derivatives, including this compound.

Aminomethylation and Related Alkylation Reactions

Aminomethylation involves the introduction of an aminomethyl group onto the benzene ring. While direct aminomethylation of the benzenesulfonamide ring can be challenging, related alkylation reactions of sulfonamides are well-established. nih.gov The nitrogen atom of the sulfonamide can act as a nucleophile and react with various alkylating agents. nih.gov For instance, N-alkylation of a primary sulfonamide can be achieved using alcohols in the presence of a manganese catalyst. acs.org

A strategic approach to introduce the aminomethyl group at the meta-position could involve starting with a benzenesulfonamide derivative that has a suitable functional group at the 3-position, which can then be converted to the aminomethyl group. For example, starting with 3-bromobenzenesulfonamide, the bromine atom can be displaced or used in coupling reactions to introduce a precursor to the aminomethyl group.

Selective mono-N-alkylation of amino alcohols can be achieved through chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org This method could be adapted for the selective alkylation of related sulfonamide structures.

Sulfonamidation Reactions

The formation of the sulfonamide bond is a cornerstone of benzenesulfonamide synthesis. The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ucl.ac.ukresearchgate.net This reaction is generally high-yielding and applicable to a wide range of substrates. thieme-connect.com For the synthesis of N-methylbenzenesulfonamide derivatives, the corresponding sulfonyl chloride would be reacted with methylamine.

Recent advancements have focused on developing more environmentally benign and versatile methods. For example, sulfonate esters have been explored as stable alternatives to unstable sulfonyl chlorides. ucl.ac.uk Additionally, methods avoiding potentially genotoxic reagents and byproducts are of high interest in pharmaceutical manufacturing. acs.org

The reaction conditions for sulfonamidation can be varied to accommodate sensitive functional groups. The choice of base, such as pyridine (B92270) or triethylamine, and solvent is crucial for optimizing the reaction yield and purity of the product. researchgate.netnih.gov

Metal-Catalyzed Coupling Reactions (e.g., Heck Reactions)

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the benzenesulfonamide scaffold is no exception. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of benzenesulfonamide synthesis, a halogenated benzenesulfonamide derivative could be coupled with an appropriate alkene to introduce complex side chains. The reaction typically involves a palladium catalyst, a base, and an organic solvent. wikipedia.org

Other important metal-catalyzed reactions include the Suzuki and Negishi couplings, which utilize organoboron and organozinc reagents, respectively, to form C-C bonds. ustc.edu.cn Copper-catalyzed N-arylation of sulfonamides with aryl halides provides a direct route to N-aryl sulfonamides. nih.gov These methods offer broad substrate scope and functional group tolerance, making them highly valuable for the synthesis of diverse benzenesulfonamide derivatives. researchgate.netnih.gov

Table 1: Overview of Key Metal-Catalyzed Coupling Reactions in Benzenesulfonamide Synthesis

Reaction NameCatalystCoupling PartnersBond Formed
Heck ReactionPalladiumUnsaturated Halide + AlkeneC-C
Suzuki CouplingPalladiumOrganoboron Reagent + HalideC-C
Negishi CouplingPalladium or NickelOrganozinc Reagent + HalideC-C
Buchwald-Hartwig AminationPalladiumAryl Halide + AmineC-N
Copper-Catalyzed N-ArylationCopperAryl Halide + SulfonamideC-N

Stereoselective and Asymmetric Synthesis Strategies for Related Chiral Benzenesulfonamides

The development of stereoselective and asymmetric syntheses is crucial when the target molecule contains chiral centers, as is often the case for pharmacologically active compounds. Chiral sulfinyl compounds, including sulfoxides and sulfinamides, are important as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.govsemanticscholar.org

Asymmetric synthesis of chiral sulfinamides can be achieved using chiral auxiliaries, such as quinine, to control the stereochemistry of the newly formed stereocenter. nih.govacs.org Another approach involves the enantioselective S-alkylation of sulfenamides using phase-transfer catalysis. nih.gov

For benzenesulfonamides with chirality in a side chain, asymmetric synthesis often involves the use of chiral starting materials or chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, the asymmetric reduction of a ketone in a side chain can lead to the formation of a chiral alcohol. Enantioselective synthesis of chiral sulfinate esters can be achieved through the asymmetric condensation of pro-chiral sulfinates and alcohols using an organocatalyst. ntu.edu.sg

One-Pot and Multicomponent Reaction Methodologies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. aip.org These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

A one-pot procedure for the synthesis of asymmetrical ureido-containing benzenesulfonamides has been reported, which involves the in-situ generation of an isocyanatobenzenesulfonamide species that is then trapped by an amine. nih.govacs.orgacs.org Isocyanide-based multicomponent reactions have also been utilized for the synthesis of bifunctional sulfonamide-amide compounds in an environmentally friendly manner. rsc.org

The Mannich reaction, a three-component reaction involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, has been used to synthesize novel benzenesulfonamide derivatives. aip.org These multicomponent approaches are highly valuable for rapidly generating libraries of structurally diverse benzenesulfonamides for biological screening.

State of the Art Analytical Characterization Techniques in Benzenesulfonamide Research

High-Resolution Spectroscopic Methods

High-resolution spectroscopy is instrumental in defining the molecular architecture of 3-(aminomethyl)-N-methylbenzenesulfonamide. These methods probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its electronic and vibrational states, as well as the magnetic environments of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to provide a detailed picture of the connectivity and chemical environment of atoms within this compound.

In ¹H NMR, the chemical shift (δ) of a proton is indicative of its electronic environment. The protons on the aromatic ring of this compound would be expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals would reveal the substitution pattern on the benzene (B151609) ring. The protons of the aminomethyl group (-CH₂NH₂) would likely produce a singlet or a multiplet in the range of 3.5-4.5 ppm, while the N-methyl protons (-NHCH₃) would appear as a singlet or doublet further upfield, generally between 2.5 and 3.0 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. The aromatic carbons would resonate in the 120-150 ppm region. The carbon of the aminomethyl group would be expected in the 40-50 ppm range, and the N-methyl carbon would appear in the 25-35 ppm range. The precise chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic (Ar-H)7.0 - 8.5120 - 150
Aminomethyl (-CH₂NH₂)3.5 - 4.540 - 50
N-Methyl (-NHCH₃)2.5 - 3.025 - 35

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine and the sulfonamide group would appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric S=O stretch and the aromatic ring vibrations typically give rise to strong Raman signals. The combination of FT-IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Amine & Sulfonamide)Stretching3300 - 3500Weak
Aromatic C-HStretching> 3000Strong
Aromatic C=CStretching1450 - 1600Strong
S=O (Sulfonamide)Asymmetric Stretch1350 - 1300Moderate
S=O (Sulfonamide)Symmetric Stretch1160 - 1120Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the benzenoid system. sielc.com The presence of substituents on the benzene ring, such as the aminomethyl and sulfonamide groups, can influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). Typically, benzenoid compounds exhibit strong absorption bands in the 200-300 nm region. sielc.com The exact position and intensity of these bands are sensitive to the solvent polarity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. measurlabs.com

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond. The presence of the aminomethyl group would likely lead to fragmentation with the loss of CH₂NH₂ or related fragments.

Table 3: Expected Mass Spectrometry Data for this compound

Analysis Information Provided
Mass Spectrometry (MS)Molecular weight and fragmentation pattern
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental composition

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and purification of compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) with Mass Spectrometry

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. wikipedia.org This method offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC-MS. researchgate.net

In the context of benzenesulfonamide (B165840) research, GCxGC-MS can be invaluable for:

Impurity Profiling: Identifying and quantifying trace-level impurities in synthetic batches of benzenesulfonamide derivatives. The enhanced separation power of GCxGC allows for the resolution of co-eluting isomers and structurally similar compounds that may not be separated by single-dimension chromatography.

Metabolite Identification: In drug metabolism studies, GCxGC-MS can be employed to separate and identify metabolites of benzenesulfonamide-based drug candidates from complex biological matrices.

Chiral Separations: With the use of chiral stationary phases in one or both dimensions, GCxGC can be a powerful tool for the separation of enantiomers of chiral benzenesulfonamides.

The process of GCxGC involves two columns with different stationary phases connected by a modulator. The modulator traps fractions of the effluent from the first column and periodically injects them onto the second, faster-separating column. wikipedia.org This results in a two-dimensional chromatogram with significantly increased separation space. When coupled with a mass spectrometer, typically a time-of-flight (TOF) detector due to its high acquisition speed, it provides a third dimension of data, enabling confident compound identification. researchgate.net

Hypothetical Application to this compound:

A hypothetical GCxGC-TOFMS analysis of a synthetic sample of this compound could reveal the presence of starting materials, by-products, and isomers. The resulting data would be presented as a contour plot, where each peak represents a single compound, characterized by its retention times on both columns and its mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.orgbohrium.com For benzenesulfonamide research, this technique provides crucial information about:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing. nih.gov

Polymorphism: The existence of different crystalline forms of the same compound, which can have different physical properties such as solubility and melting point. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Illustrative Data from Benzenesulfonamide Crystal Structures:

While a crystal structure for this compound is not publicly available, analysis of related benzenesulfonamide structures reveals common motifs. For instance, hydrogen bonding involving the sulfonamide group (-SO2NH-) is a predominant feature in the crystal packing of many sulfonamides. nih.gov The N-H proton acts as a hydrogen bond donor, while the sulfonyl oxygens and the nitrogen atom can act as acceptors.

Table of Crystallographic Data for a Representative Benzenesulfonamide Derivative:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 15.3 Å, β = 98.5°
Hydrogen Bond Interactions N-H···O (sulfonamide)

This data provides a blueprint of the solid-state architecture of the molecule, which is fundamental for understanding its physical properties and for designing new materials. The application of X-ray crystallography to this compound would provide unambiguous structural proof and insights into its solid-state behavior.

Research on the Biological and Biomedical Potential of Benzenesulfonamide Scaffolds

Enzyme Modulatory Activities

Carbonic Anhydrase Isoform Inhibition

Benzenesulfonamide (B165840) derivatives are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for processes like pH regulation and CO₂ transport. unifi.it Research has focused on developing isoform-selective inhibitors, particularly targeting tumor-associated isoforms like CA IX and XII, which are overexpressed in many hypoxic cancers and contribute to the acidic tumor microenvironment. mdpi.comnih.gov

A series of benzenesulfonamide-decorated dihydropyrimidin(thi)ones were synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms. nih.gov Many of these derivatives showed remarkable selectivity for the tumor-associated hCA IX and XII, acting as nanomolar inhibitors. nih.gov For instance, compound 17a , which features a carboxamide at position 5 of a 6-phenyl-tetrahydropyrimidine ring, demonstrated significant and selective inhibition of hCA IX and XII with inhibition constant (Kᵢ) values of 6.6 nM and 8.9 nM, respectively. nih.gov In contrast, its activity against the ubiquitous cytosolic isoforms hCA I and hCA II was much lower, with Kᵢ values of 217 nM and 70.5 nM, respectively. nih.gov

Similarly, Schiff's bases derived from a quinazoline-linked benzenesulfonamide scaffold have shown compelling inhibitory activity. mdpi.com Numerous compounds in this series exhibited potent inhibition against hCA IX, with Kᵢ values ranging from 10.5 to 99.6 nM, comparable to the standard inhibitor Acetazolamide (AAZ). mdpi.com Certain derivatives also displayed strong inhibition of hCA XII, with Kᵢ values as low as 5.4 nM. mdpi.com The selectivity of these compounds varies, with some showing preference for the tumor-associated isoforms over the cytosolic ones. mdpi.com

The development of these inhibitors often involves a "tail approach," where modifications are made to the benzene (B151609) ring or the sulfonamide group to achieve specific interactions with amino acid residues outside the conserved active site, thereby conferring isoform selectivity. unifi.it

Table 1: Inhibition Data of Select Benzenesulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
14a 16.1 2.1 36.0 594
14b 643 91.0 25.1 14.5
17a 217 70.5 6.6 8.9

| Acetazolamide | 250 | 12 | 25 | 5.7 |

Data sourced from multiple studies. mdpi.comnih.gov

Tyrosine Threonine Kinase (TTK) Inhibitor Research

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, making it an attractive target for anticancer therapies. The benzenesulfonamide scaffold has been incorporated into potent TTK inhibitors. A notable class of these inhibitors is based on an indazole core with a key sulfamoylphenyl moiety. nih.gov

Systematic optimization led to the identification of compound CFI-400936 , an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide derivative, which is a potent inhibitor of TTK with a half-maximal inhibitory concentration (IC₅₀) of 3.6 nM. nih.gov Further research on 3-(1H-indazol-3-yl)benzenesulfonamides led to derivatives with improved oral bioavailability. nih.govebi.ac.uk By replacing the polar 3-sulfonamide group and adding a heterocycle, potent inhibitors with IC₅₀ values under 10 nM were developed. nih.govebi.ac.uk For example, compound CFI-401870 demonstrated significant in vivo tumor growth inhibition upon oral dosing. nih.gov These findings highlight the utility of the benzenesulfonamide framework in designing highly potent and selective TTK inhibitors for cancer treatment. nih.govnih.gov

Table 2: Activity of Benzenesulfonamide-Based TTK Inhibitors

Compound TTK Inhibition (IC₅₀, nM)
CFI-400936 3.6
CFI-401870 < 10

| A preferred product | 1.7 |

Data sourced from multiple studies. nih.govnih.govbioworld.com

Receptor Tyrosine Kinase A (TrkA) Interaction Studies

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that has emerged as a therapeutic target, particularly in neurodegenerative diseases and cancers like glioblastoma. Benzenesulfonamide analogs have been identified as potential TrkA inhibitors. nih.gov

In one study, a series of benzenesulfonamide derivatives were synthesized and evaluated for their activity against glioblastoma. Compound AL106 (4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) was identified as a promising anti-glioblastoma agent, exhibiting an IC₅₀ value of 58.6 µM in U87 glioblastoma cells. nih.gov Molecular docking studies predicted that AL106 forms stabilizing hydrophobic interactions with residues Tyr₃₅₉, Ser₃₇₁, and Ile₃₇₄, and charged interactions with Gln₃₆₉ within the TrkA binding site. nih.gov This research suggests that the benzenesulfonamide scaffold can serve as a foundation for developing drugs that target TrkA signaling pathways. nih.gov

Table 3: Cytotoxic Activity of Benzenesulfonamide Derivative AL106

Compound Cell Line Activity (IC₅₀, µM)
AL106 U87 (Glioblastoma) 58.6

| Cisplatin (Control) | U87 (Glioblastoma) | 53 |

Data sourced from a study on benzenesulfonamide analogs. nih.gov

Lipoxygenase Pathway Modulation (e.g., 12-LOX)

The lipoxygenase (LOX) family of enzymes, particularly platelet-type 12-lipoxygenase (12-LOX), plays a significant role in inflammation, thrombosis, and cancer through the production of bioactive lipid metabolites like 12-hydroxyeicosatetraenoic acid (12-HETE). nih.gov The lack of potent and selective 12-LOX inhibitors has historically hindered the study of its precise biological roles. nih.gov

Recent research has led to the development of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold for potent and selective 12-LOX inhibition. Through medicinal chemistry optimization, compounds with nanomolar potency and high selectivity over other LOX and cyclooxygenase (COX) enzymes were identified. nih.gov For example, compound 35 (N-((2',3'-dimethoxy-[1,1'-biphenyl]-4-yl)methyl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide) and compound 36 (4-((2-hydroxy-3-methoxybenzyl)amino)-N-(2-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)benzenesulfonamide) demonstrated potent inhibition of 12-LOX with IC₅₀ values of 0.08 µM and 0.14 µM, respectively. nih.gov These compounds were also shown to effectively inhibit processes in human platelets, validating 12-LOX as a viable therapeutic target. nih.gov

Table 4: Inhibitory Activity of Benzenesulfonamide Derivatives against 12-LOX

Compound 12-LOX Inhibition (IC₅₀, µM)
35 0.08
36 0.14
39 0.24

| 48 | 0.5 |

Data sourced from a study on 12-LOX inhibitors. nih.gov

Vacuolar-type H+-ATPase (V-ATPase) Inhibition

Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps involved in acidifying intracellular compartments and the extracellular space in certain cells. Their inhibition is being explored for therapeutic applications in diseases like cancer and osteoporosis. The benzenesulfonamide scaffold has been investigated for its potential to yield V-ATPase inhibitors. nih.gov

In a study aimed at discovering new pesticides, researchers used virtual screening to identify lead sulfonamides that could potentially target the subunit H of V-ATPase. This led to the design and synthesis of 46 sulfonamide derivatives. nih.gov While direct enzymatic inhibition data (IC₅₀) was not reported, the insecticidal activity of these compounds against Mythimna separata was used as a proxy for V-ATPase inhibition. Compound 8.4 from this series showed the highest insecticidal activity with a lethal concentration (LC₅₀) value of 1.72 mg/mL, which was significantly more potent than the natural product celangulin (B12372197) V (LC₅₀ of 25.89 mg/mL). nih.gov Molecular docking results supported the hypothesis that compound 8.4 could serve as a potential inhibitor of V-ATPase's subunit H. nih.gov

Table 5: Insecticidal Activity of a Benzenesulfonamide Derivative

Compound Target Organism Activity (LC₅₀, mg/mL)
8.4 Mythimna separata 1.72

| Celangulin V (Control) | Mythimna separata | 25.89 |

Data sourced from a study on V-ATPase inhibitors. nih.gov

Smyd3 Enzyme Inhibition

SET and MYND domain-containing protein 3 (Smyd3) is a lysine (B10760008) methyltransferase that is overexpressed in various cancers, including colorectal, breast, and liver carcinomas. Its role in regulating gene expression makes it a promising target for cancer therapy. Benzenesulfonamide derivatives have been explored as potential Smyd3 inhibitors. researchgate.netcerradopub.com.br

A theoretical study evaluated the interaction of 27 benzenesulfonamide derivatives with the Smyd3 protein. The results indicated that several derivatives could be good alternatives as Smyd3 inhibitors, showing lower theoretical inhibition constants (Kᵢ) compared to known inhibitors like novobiocin. cerradopub.com.br In another study, N-thiazole benzenesulfonamide derivatives were synthesized and evaluated in vitro. The most active compound, SA6 , demonstrated an IC₅₀ value of 6.21 µM, representing a significant enhancement in Smyd3 inhibition compared to the initial hit compound. researchgate.net A different novel small molecule, ZYZ384 , was also developed and showed inhibitory activity against several cancer cell lines, with an IC₅₀ of 5.23 µM in human hepatoma HepG2 cells. nih.gov These studies underscore the potential of the benzenesulfonamide scaffold in the development of novel epigenetic cancer therapies targeting Smyd3.

Table 6: Inhibitory Activity of Benzenesulfonamide Derivatives against Smyd3

Compound Target/Cell Line Activity (IC₅₀, µM)
SA6 Smyd3 Enzyme 6.21

| ZYZ384 | HepG2 Cells | 5.23 |

Data sourced from studies on Smyd3 inhibitors. researchgate.netnih.gov

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme in DNA replication and transcription, making it a key target for anticancer drug development. While direct studies on 3-(aminomethyl)-N-methylbenzenesulfonamide as a topoisomerase I inhibitor are not available, the benzenesulfonamide scaffold has been incorporated into various compounds designed to inhibit this enzyme. The general strategy involves creating molecules that can intercalate into DNA or bind to the enzyme-DNA complex, stabilizing it and leading to cell death. For instance, derivatives of known topoisomerase I inhibitors, such as camptothecin, have been synthesized with sulfonamide moieties to enhance their pharmacological properties, including solubility and cell permeability. The design of such inhibitors often focuses on creating planar aromatic systems that can interact with the DNA base pairs and functional groups that can form hydrogen bonds with the enzyme or the DNA backbone. The aminomethyl and N-methylbenzenesulfonamide groups could potentially be explored for their ability to interact with the active site of topoisomerase I or the minor groove of DNA.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. Although no specific iNOS inhibition data exists for this compound, the benzenesulfonamide scaffold is a common feature in many iNOS inhibitors. Researchers have designed and synthesized various benzenesulfonamide derivatives that show potent and selective inhibition of iNOS. The design of these inhibitors often involves mimicking the binding of the natural substrate, L-arginine, to the enzyme's active site. The sulfonamide group can act as a bioisostere for the carboxylate group of L-arginine, while other substituents on the benzene ring can be modified to enhance binding affinity and selectivity over other NOS isoforms (nNOS and eNOS). For example, studies on benzimidazole-coumarin derivatives have highlighted the importance of specific structural components for iNOS inhibition. eurjchem.com Phenolic compounds have also been investigated as potential iNOS inhibitors through in silico molecular docking studies. chemmethod.comchemmethod.com

Molecular Recognition and Binding Studies

Nucleic Acid (DNA) Binding Properties

The interaction of small molecules with DNA is a fundamental aspect of drug action, particularly for anticancer and antimicrobial agents. While there is no specific information on the DNA binding properties of this compound, research on other N-substituted benzenesulfonamide derivatives provides valuable insights. A study on benzenesulfonamide-based imine compounds revealed their ability to bind to fish sperm double-stranded DNA (FSdsDNA). nih.govtandfonline.comresearchgate.netbohrium.com These compounds were found to interact with the minor groove of DNA, primarily through hydrogen bonding between the sulfonamide oxygen atoms and the nucleotides. nih.govtandfonline.com The binding affinity of these compounds to DNA was quantified using various spectroscopic techniques.

Table 1: DNA Binding Properties of Benzenesulfonamide-Based Imine Compounds

Compound Intrinsic Binding Constant (Kb) (M-1)
Compound 5 1.20 x 104
Compound 6 2.50 x 104
Compound 7 1.80 x 104

Data sourced from a study on benzenesulfonamide-based imine compounds and their interaction with FSdsDNA. nih.govtandfonline.com

Receptor Ligand Design Considerations

The benzenesulfonamide scaffold is a versatile platform in receptor ligand design due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions. This scaffold has been successfully employed in the design of inhibitors for a wide range of receptors and enzymes. For instance, benzenesulfonamide derivatives have been developed as selective antagonists for the angiotensin II type 2 (AT2) receptor. nih.gov In the design of these antagonists, the benzenesulfonamide group often serves as a key pharmacophore that interacts with specific residues in the receptor's binding pocket.

Furthermore, the benzenesulfonamide scaffold has been a cornerstone in the development of carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain types of cancer. rsc.orgnih.gov The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, leading to potent inhibition. The design of selective inhibitors often involves modifying the substituents on the benzene ring to achieve specific interactions with the isoform of interest. The principles of scaffold hopping and bioisosterism are frequently applied to design novel benzenesulfonamide-based ligands with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Intellectual Property and Patent Landscape of Benzenesulfonamide Compounds

Overview of Benzenesulfonamide (B165840) Derivative Patents

The versatility of the benzenesulfonamide core has given rise to a vast number of patented derivatives with a wide array of therapeutic applications. These patents typically claim novel compounds, pharmaceutical compositions containing them, and their methods of use in treating various diseases.

Benzenesulfonamide derivatives have been extensively patented as therapeutic agents targeting a range of conditions. A significant area of patent activity involves their use as inhibitors of voltage-gated sodium channels for the treatment of epilepsy and pain. nus.edu.sgnus.edu.sggoogle.comgoogle.com For instance, Xenon Pharmaceuticals Inc. holds patents for benzenesulfonamide compounds that selectively inhibit the NaV1.6 sodium channel, aiming to offer improved therapeutic outcomes for epilepsy with potentially fewer side effects compared to less selective sodium channel blockers. nus.edu.sg

The patent landscape also includes benzenesulfonamide derivatives developed as anticancer agents. One example is Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of advanced renal cancer, which is covered by several patents. google.com Furthermore, novel benzenesulfonamide derivatives have been patented for their potential in treating diseases by inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1), with applications in cancer, epilepsy, inflammatory diseases, and neurodegenerative disorders. google.com

Other therapeutic areas where benzenesulfonamide derivatives have been patented include:

Anti-inflammatory agents , particularly as COX-2 inhibitors. google.com

Antiviral agents , with some derivatives designed as potent inhibitors of the influenza hemagglutinin protein. nih.gov

Carbonic anhydrase inhibitors , with applications in various therapeutic fields. nih.govresearchgate.net

Herbicidal agents , where certain benzenesulfonamides serve as crucial intermediates in the synthesis of herbicidally active sulfonylureas. google.com

The following table provides a snapshot of some patented benzenesulfonamide derivatives and their applications:

Patent/Application NumberAssignee/ApplicantTherapeutic Application/Use
US10745392B2Xenon Pharmaceuticals Inc.Treatment of diseases associated with voltage-gated sodium channels, such as epilepsy. google.com
WO2018106284A1Xenon Pharmaceuticals Inc.Treatment of sodium channel-mediated diseases, including epilepsy. google.com
US5932598AG.D. Searle & Co.Prodrugs of benzenesulfonamide-containing COX-2 inhibitors for treating inflammation. google.com
WO2017160069A1Not specifiedmTORC1 inhibitors for cancer, epilepsy, inflammatory diseases, and more. google.com
CN107805212BNot specifiedKey intermediate for Pazopanib, an anticancer drug. google.com
US5466823AG.D. Searle & Co.Pyrazolyl benzenesulfonamides for treating inflammation. google.com
EP0512953B1Ciba-Geigy AGIntermediates for the preparation of herbicidally active sulfonylureas. google.com

Patenting of Novel Synthetic Routes and Intermediates

The efficient and scalable synthesis of benzenesulfonamide derivatives is critical for their commercial viability. Consequently, significant patent activity is directed towards novel synthetic routes and key intermediates. These patents often claim new methodologies that offer advantages such as higher yields, improved purity, lower costs, and more environmentally friendly processes.

For instance, patents have been granted for methods of synthesizing specific benzenesulfonamide intermediates. An example is the synthesis of the benzenesulfonamide intermediate for the type 2 diabetes drug, glimepiride, which aims for a simpler process and higher product yield compared to previous methods. patsnap.com Similarly, various synthetic routes for 2-methyl-5-aminobenzenesulfonamide, a key intermediate in the synthesis of the anticancer drug pazopanib, have been patented, with a focus on creating shorter, higher-purity, and industrially scalable processes. google.com

Patents in this area also cover more general synthetic methods for N-alkyl benzenesulfonamides, which are important pharmaceutical intermediates. google.com Some of these patented methods utilize novel catalytic systems to improve reaction efficiency and overcome the limitations of prior art, such as low yields and difficulties in scaling up for industrial production. google.comgoogle.com For example, one patented method describes the use of a ternary catalytic system of ethyltriphenylphosphonium bromide-silver compounds-porphyrin for the synthesis of N-tert-Butylbenzenesulfenamide. google.com

The table below highlights some examples of patents related to the synthesis of benzenesulfonamide compounds and their intermediates.

Patent/Application NumberTitleKey Innovation
CN103819369AMethod for synthesizing benzene (B151609) sulfonamide compoundsA ternary catalytic system for preparing N-tert-Butylbenzenesulfenamide, achieving high yield and good universality. google.com
CN107459471BSynthesis method of N-tert-butyl benzene sulfonamideA synthesis method using specific catalysts like hafnium tetrachloride or zirconium tetrachloride. google.com
CN107805212BPreparation method of 2-methyl-5-aminobenzenesulfonamideA shorter, high-purity, and industrially scalable route to a key intermediate of Pazopanib. google.com
EP0512953B1Process for the preparation of benzene sulfonamidesA multi-step process for preparing benzenesulfonamide intermediates for herbicides. google.com
Not specifiedMethod for synthesizing intermediate benzene sulfonamide of type 2 diabetes mellitus drug glimepirideA simplified process with high product yield for a key intermediate of Glimepiride. patsnap.com

Patent Trends in Benzenesulfonamide-Based Chemical Entities for Research Applications

The patent landscape for benzenesulfonamide-based compounds reflects broader trends in pharmaceutical research and development. Analyzing patent data can provide insights into emerging therapeutic targets, novel chemical scaffolds, and the strategic focus of pharmaceutical companies and research institutions.

A noticeable trend is the increasing focus on developing highly selective inhibitors that target specific biological pathways or protein isoforms. This is evident in the patenting of benzenesulfonamide derivatives that selectively inhibit specific sodium channel subtypes or protein kinases. nus.edu.sgtuni.finih.gov This drive for selectivity aims to enhance therapeutic efficacy while minimizing off-target effects.

The use of computational and data-driven methods is also influencing the patenting of new chemical entities. These approaches can accelerate the discovery and optimization of lead compounds, potentially leading to a more rapid filing of patent applications for novel benzenesulfonamide-based research chemicals. researchgate.net

Furthermore, there is a strategic trend in extending the patent life of commercially successful drugs through various strategies, which can include patenting new formulations, new methods of use, or key intermediates of the original compound. nih.gov While not specific to benzenesulfonamides, this is a general trend in the pharmaceutical industry that likely applies to blockbuster drugs based on this scaffold.

The analysis of patent landscapes is becoming an important tool for identifying technological trends and informing research and innovation policy. nih.gov By examining the patenting activity around benzenesulfonamide compounds, researchers and companies can identify areas of intense competition, as well as potential "white spaces" for new innovation. However, it's important to note that there can be a time lag in the availability of complete patent data, which can affect the analysis of the most recent trends.

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-(aminomethyl)-N-methylbenzenesulfonamide?

Methodological Answer:
The synthesis typically involves a two-step reaction sequence:

  • Step 1: React 3-(aminomethyl)aniline with benzenesulfonyl chloride in an aqueous basic medium (e.g., NaOH) to form the sulfonamide intermediate.
  • Step 2: Introduce the N-methyl group via alkylation using methyl halides (e.g., CH₃I) in a weakly basic, aprotic polar solvent (e.g., DMF) to minimize side reactions.
    Purification is achieved through recrystallization or column chromatography. Validation requires ¹H-NMR to confirm substitution patterns and IR spectroscopy to verify sulfonamide (-SO₂NH-) and methylamino (-NCH₃) functional groups .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H-NMR: Identifies aromatic proton environments, methyl group integration (N-CH₃), and aminomethyl (-CH₂NH₂) resonance splitting.
  • IR Spectroscopy: Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending modes (~3300 cm⁻¹).
  • Mass Spectrometry (EI-MS): Confirms molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of -SO₂NHCH₃).
    For advanced structural resolution, X-ray crystallography (as in ) can resolve bond angles and crystal packing .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis.
  • Temperature Control: Maintain ≤60°C during alkylation to prevent decomposition.
  • Catalysis: Add catalytic KI to enhance reactivity of methyl halides via the Finkelstein mechanism.
  • Byproduct Management: Monitor for over-alkylation by TLC and quench excess alkylating agents with aqueous NH₄Cl.
    demonstrates optimized yields (69%) using stepwise alkylation and rigorous solvent drying .

Advanced Question: How should researchers evaluate biological activity in vitro?

Methodological Answer:

  • Antibacterial Assays: Use agar diffusion or microdilution methods (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition: Screen for carbonic anhydrase inhibition via stopped-flow spectrophotometry, monitoring CO₂ hydration rates.
  • Cytotoxicity: Perform MTT assays on human cell lines (e.g., HEK-293) to assess selectivity.
    Standardize protocols per CLSI guidelines and validate with positive controls (e.g., acetazolamide for enzyme inhibition) .

Advanced Question: How to resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

  • Data Validation: Repeat experiments under controlled conditions (e.g., humidity, temperature) to rule out environmental artifacts.
  • Statistical Analysis: Apply ANOVA or t-tests to bioactivity datasets (e.g., ’s paired values) to assess significance.
  • Cross-Technique Correlation: Compare NMR/IR data with computational models (e.g., DFT calculations for vibrational modes).
    For conflicting bioactivity results, conduct dose-response curves to identify non-linear effects .

Advanced Question: What strategies address regioselectivity challenges in derivatization?

Methodological Answer:

  • Directing Groups: Utilize the sulfonamide’s electron-withdrawing nature to guide electrophilic substitution to the para position of the benzene ring.
  • Protection/Deprotection: Protect the aminomethyl group with Boc anhydride during halogenation, then deprotect with TFA.
  • Metal Catalysis: Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl groups selectively.
    highlights regioselective trifluoromethylation at the pyridine ring using directing groups .

Advanced Question: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
  • HPLC Monitoring: Quantify degradation products using reverse-phase HPLC with a C18 column (UV detection at 254 nm).
  • Kinetic Analysis: Calculate half-life (t₁/₂) and degradation rate constants (k) using first-order kinetics.
    Stabilizers like cyclodextrins can be tested for enhanced shelf-life in acidic/basic media .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.